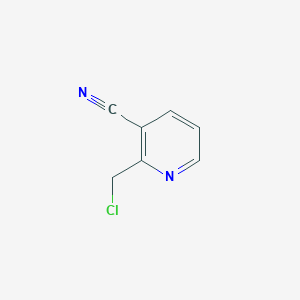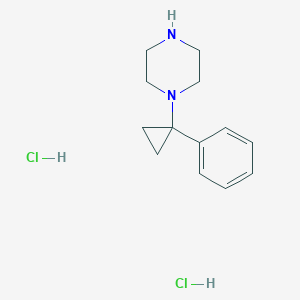
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride
Vue d'ensemble
Description
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride, commonly known as PCPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PCPP is a cyclopropyl derivative of piperazine and is structurally similar to other psychoactive compounds, such as MDMA and amphetamine. In
Applications De Recherche Scientifique
Pharmacological Properties and Therapeutic Applications
Piperazine derivatives are known for their diverse pharmacological activities, including their role in the treatment of psychiatric disorders, cardiovascular diseases, and their potential anticancer properties. For example, ziprasidone, a benzisothiazolyl piperazine derivative, is used in the treatment of schizophrenia and bipolar disorder, showing efficacy in managing acute manic and mixed episodes (Sacchetti et al., 2011). Moreover, piperazine ferulate, a derivative of ferulic acid, has been combined with angiotensin receptor blockers to provide renal protective benefits in diabetic nephropathy patients (Yang et al., 2021).
Anticancer Research
Piperazine-based compounds have been investigated for their anticancer properties. For instance, quinazoline α-antagonists, which are chemically related to piperazines, have demonstrated the ability to induce apoptosis and decrease cell growth in various cancer cell lines, suggesting their potential as anticancer agents (Batty et al., 2016).
Pharmacokinetics and Drug Interactions
The pharmacokinetics of piperazine derivatives, including aspects like absorption, metabolism, and elimination, are critical for their therapeutic applications. For example, trazodone hydrochloride, which contains a piperazine moiety, has its pharmacokinetics influenced by genetic polymorphisms, affecting its plasma concentration and necessitating dose adjustments in some cases (Meulman et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
1-(1-phenylcyclopropyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15;;/h1-5,14H,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFYQVRANFGZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



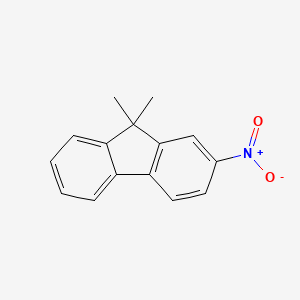
![[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1487505.png)
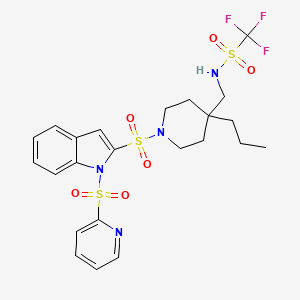
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)
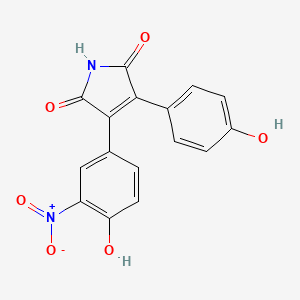
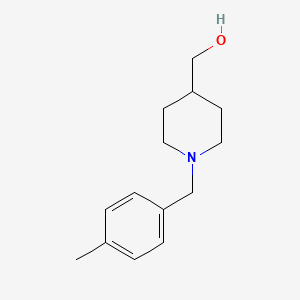
![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)


